molecular formula C18H25NO10 B12670929 N-Acetyl-2-(3-methoxyphenyl)neuraminic acid CAS No. 30804-44-5

N-Acetyl-2-(3-methoxyphenyl)neuraminic acid

Cat. No.: B12670929
CAS No.: 30804-44-5
M. Wt: 415.4 g/mol
InChI Key: FFQZDUPSNPAFTE-AIVZJVSBSA-N
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Description

N-Acetyl-2-(3-methoxyphenyl)neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition and signaling processes. This compound is particularly significant due to its involvement in various biological functions, including cell-cell interaction, microbial infection, and immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-(3-methoxyphenyl)neuraminic acid typically involves the use of N-acetyl-D-glucosamine and pyruvate as starting materials. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound often employs whole-cell biocatalysis. Engineered strains of Escherichia coli are used to express the necessary enzymes for the epimerization and aldol condensation reactions. This method is cost-effective and allows for high-yield production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-(3-methoxyphenyl)neuraminic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

N-Acetyl-2-(3-methoxyphenyl)neuraminic acid has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyl-2-(3-methoxyphenyl)neuraminic acid exerts its effects through interactions with specific molecular targets, such as sialic acid-binding lectins and viral hemagglutinins. These interactions facilitate processes like cell-cell adhesion, microbial attachment, and immune modulation. The compound’s mechanism of action involves binding to these targets and modulating their activity, thereby influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylneuraminic acid: The parent compound, which lacks the 3-methoxyphenyl group.

    N-Glycolylneuraminic acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.

    N-Acetyl-D-mannosamine: A precursor in the biosynthesis of N-Acetyl-2-(3-methoxyphenyl)neuraminic acid.

Uniqueness

This compound is unique due to the presence of the 3-methoxyphenyl group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to certain molecular targets and alters its reactivity in chemical reactions .

Properties

CAS No.

30804-44-5

Molecular Formula

C18H25NO10

Molecular Weight

415.4 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(3-methoxyphenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C18H25NO10/c1-9(21)19-14-12(22)7-18(17(25)26,29-16(14)15(24)13(23)8-20)28-11-5-3-4-10(6-11)27-2/h3-6,12-16,20,22-24H,7-8H2,1-2H3,(H,19,21)(H,25,26)/t12-,13+,14+,15+,16+,18-/m0/s1

InChI Key

FFQZDUPSNPAFTE-AIVZJVSBSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O

Origin of Product

United States

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